molecular formula C9H13ClN2O B7860449 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol

2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol

Cat. No.: B7860449
M. Wt: 200.66 g/mol
InChI Key: IFPVSBHFHFSCHH-UHFFFAOYSA-N
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Description

2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol (IUPAC name: 2-[(6-chloropyridin-3-yl)methyl(methyl)amino]ethanol) is a substituted ethanolamine derivative featuring a 6-chloropyridin-3-ylmethyl group attached to a methylaminoethanol backbone. Its molecular formula is C₉H₁₂ClN₂O, with a molecular weight of 214.66 g/mol.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-12(4-5-13)7-8-2-3-9(10)11-6-8/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPVSBHFHFSCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Halogenated Intermediates

A direct route involves the reaction of 6-chloro-3-(chloromethyl)pyridine with methylaminoethanol under basic conditions. This method leverages the nucleophilic displacement of the chlorine atom on the pyridinylmethyl group by the secondary amine:

6-Cl-3-(CH2Cl)-pyridine+HOCH2CH2N(CH3)HBaseTarget Compound+HCl\text{6-Cl-3-(CH}2\text{Cl)-pyridine} + \text{HOCH}2\text{CH}2\text{N(CH}3\text{)H} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Conditions :

  • Solvent : Acetonitrile or dimethylformamide (DMF) for polar aprotic stability.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge HCl.

  • Temperature : 60–80°C for 12–24 hours.

Yield : 65–75% after column chromatography.

Reductive Amination of Pyridine-3-carbaldehyde Derivatives

An alternative approach condenses 6-chloro-pyridine-3-carbaldehyde with methylaminoethanol followed by reduction:

6-Cl-pyridine-3-CHO+HOCH2CH2N(CH3)HNaBH4Target Compound\text{6-Cl-pyridine-3-CHO} + \text{HOCH}2\text{CH}2\text{N(CH}3\text{)H} \xrightarrow{\text{NaBH}4} \text{Target Compound}

Optimization Notes :

  • Catalyst : Sodium cyanoborohydride (NaBH₃CN) improves selectivity for secondary amine formation.

  • Solvent : Methanol or ethanol at 0–5°C to minimize over-reduction.

  • Workup : Acidic extraction (HCl) isolates the protonated amine, followed by neutralization.

Yield : 50–60% with high purity (>95% HPLC).

Industrial-Scale Process Development

Methylation Using Dimethyl Sulfate

Adapted from patented pyrimidine methylation protocols, this method employs dimethyl sulfate [(CH₃O)₂SO₂] for efficient N-methylation:

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol+(CH3O)2SO2K2CO3Target Compound\text{2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol} + (\text{CH}3\text{O})2\text{SO}2 \xrightarrow{\text{K}2\text{CO}_3} \text{Target Compound}

Key Parameters :

  • Molar Ratio : 2.5–3.0 equivalents of dimethyl sulfate per amine.

  • Solvent : Methyl isobutyl ketone (MIBK) for improved phase separation.

  • Temperature : Reflux (115–120°C) for 6–8 hours.

Yield : 80–85% with residual dimethyl sulfate removed via aqueous wash.

Crystallization and Purification

Final purification involves recrystallization from isopropyl alcohol or ethyl acetate/hexane mixtures to achieve >99% purity. The hydrochloride salt form enhances stability and solubility for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 7.72 (d, J = 8.2 Hz, 1H), 7.40 (d, J = 8.2 Hz, 1H), 3.85 (t, J = 6.0 Hz, 2H, -CH₂OH), 3.45 (s, 2H, -CH₂N-), 2.95 (s, 3H, -NCH₃), 2.60 (t, J = 6.0 Hz, 2H).

  • HPLC : Retention time 8.2 min (C18 column, 60% acetonitrile/water).

Thermal Analysis :

  • Melting Point : 92–94°C (free base), 210–212°C (hydrochloride) .

Chemical Reactions Analysis

Types of Reactions: 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Derivatives with different functional groups, potentially altering the compound's properties.

Scientific Research Applications

2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol (Similarity: 0.92)

  • Structure : Replaces the pyridine ring with a pyridazine ring (two adjacent nitrogen atoms) and retains the 6-chloro substituent.
  • Key Differences : Pyridazine’s electron-deficient nature enhances reactivity in nucleophilic aromatic substitution compared to pyridine. This may lower thermal stability but improve solubility in polar solvents.

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride (CAS: 2089388-97-4)

  • Structure: Stereospecific (R)-configuration at the ethanolamine carbon, with a primary amino group instead of methylamino.
  • Key Differences: The absence of a methyl group on the amino moiety increases hydrophilicity (logP ≈ -0.5 vs. 0.8 for the target compound). The dihydrochloride salt form enhances aqueous solubility, making it more suitable for pharmaceutical formulations.

2-((6-Chloropyridin-2-yl)amino)ethanol (Similarity: 0.80)

  • Structure : Chlorine at the 2-position of pyridine, altering electronic distribution.
  • However, it may decrease metabolic stability due to increased susceptibility to oxidation .

2-({2-(1-fluoro-cyclobutyl)-4-[4-(3-methoxy-pyrazin-2-yl)-piperidin-1-yl]-quinazolin-6-yl}-methyl-amino)-ethanol

  • Structure : Incorporates a quinazoline core and fluorinated cyclobutyl group, significantly increasing molecular complexity.
  • Key Differences : The quinazoline ring enhances π-π stacking interactions, likely improving binding affinity to kinase targets. The fluorinated cyclobutyl group increases lipophilicity (clogP ≈ 3.2), favoring blood-brain barrier penetration.

Physicochemical and Thermodynamic Properties

Using the "centerpiece" approach (), the vaporization enthalpy (ΔvapH) of the target compound can be estimated by comparing it to 2-(methylamino)ethanol (ΔvapH = 57.7 kJ·mol⁻¹). Substituting the methyl group with a 6-chloropyridin-3-ylmethyl moiety (contribution ≈ 31.7 kJ·mol⁻¹) predicts a ΔvapH of 83.0 kJ·mol⁻¹, indicating higher boiling points and lower volatility compared to simpler ethanolamines .

Property Target Compound 2-((6-Chloropyridazin-3-yl)(methyl)amino)ethanol (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride
Molecular Weight 214.66 216.63 245.53
logP (Predicted) 0.8 0.5 -0.5
Vaporization Enthalpy 83.0 kJ·mol⁻¹ ~80 kJ·mol⁻¹ N/A
Solubility in Water Moderate High High (salt form)

Biological Activity

2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure, featuring a chloro-substituted pyridine ring and an ethanol moiety, suggests possible interactions with various biological targets.

  • Molecular Formula : C9H13ClN2O
  • Molecular Weight : Approximately 188.67 g/mol
  • CAS Number : 1178432-93-3

The presence of the chlorine atom on the pyridine ring enhances the compound's reactivity, potentially influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Ciprofloxacin2E. coli, S. aureus

Anticancer Activity

Research into the anticancer potential of similar pyridine derivatives has revealed promising results. Compounds exhibiting structural similarities have been found to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell survival and apoptosis . The mechanism of action often involves interference with enzyme activity that is crucial for tumor growth.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : The chloro group may enhance binding affinity to specific receptors, altering cellular responses.
  • Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Antimicrobial Activity Study : A study evaluating the efficacy of various pyridine derivatives showed that those with similar structures to this compound had significant antibacterial effects against resistant strains of bacteria .
  • Anticancer Research : A preclinical study demonstrated that a related compound significantly reduced tumor size in murine models through targeted inhibition of cancer-related signaling pathways .

Q & A

Q. Basic: What are the standard synthetic routes for 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. A representative protocol involves:

  • Step 1: Reacting 6-chloropyridin-3-ylmethyl chloride with methylamine in a polar aprotic solvent (e.g., DMF) under reflux.
  • Step 2: Introducing ethanolamine under basic conditions (e.g., triethylamine) to facilitate alkylation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at elevated temps due to faster kinetics
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity
Reaction Time4–6 hrsProlonged time reduces side products (e.g., over-alkylation)

Q. Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., dimerization)?

Methodological Answer:

  • Catalytic Control: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate desired pathways .
  • Solvent Screening: Switch to dichloromethane or acetonitrile to reduce polarity-driven dimerization .
  • In Situ Monitoring: Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track intermediate formation and adjust stoichiometry dynamically .

II. Structural Characterization

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR:
    • 1^1H NMR (400 MHz, CDCl₃): δ 8.35 (s, pyridine-H), 3.75 (t, J=6 Hz, -CH₂OH), 2.85 (s, N-CH₃) .
    • 13^13C NMR: Peaks at 150.2 (pyridine-C), 62.1 (-CH₂OH), 45.8 (N-CH₃) .
  • IR: Strong bands at 3350 cm⁻¹ (O-H stretch) and 1590 cm⁻¹ (C=N pyridine) .

Q. Advanced: How can hydrogen-bonding patterns in the crystal structure inform solubility and stability?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction (SHELX suite) reveals intermolecular O-H···N hydrogen bonds between ethanolamine hydroxyl and pyridine nitrogen, stabilizing the lattice .
  • Graph Set Analysis: Etter’s notation identifies D(2,2)\text{D}(2,2) motifs, correlating with low hygroscopicity and thermal stability up to 180°C .

III. Biological Activity and Mechanisms

Q. Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Receptor Binding: Radioligand displacement assays (e.g., 3^3H-labeled ligands) targeting GPCRs or ion channels .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition at λₑₓ=280 nm) .

Q. Advanced: How can molecular docking resolve contradictions in binding affinity data across studies?

Methodological Answer:

  • Computational Modeling: Use AutoDock Vina with PyMOL visualization to simulate ligand-receptor interactions.
    • Key Residues: Pyridine ring interacts with Tyr³⁸⁷ (π-π stacking), while ethanolamine hydroxyl forms H-bonds with Asp¹⁵² .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values to reconcile discrepancies in IC₅₀ measurements .

IV. Data Contradictions and Reproducibility

Q. Advanced: How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

Methodological Answer:

  • Controlled Replication: Systematically vary pH (4–9) and ionic strength (0.1–1.0 M NaCl) to identify critical factors.
    • Example: Solubility increases from 2.1 mg/mL (pH 7.4) to 5.8 mg/mL (pH 5.0) due to protonation of pyridine nitrogen .
  • Dynamic Light Scattering (DLS): Monitor aggregation at 25°C to distinguish true solubility from colloidal dispersion artifacts .

Comparative Analysis with Analogues

Q. Basic: How does this compound differ from its 6-fluoro analogue?

Methodological Answer:

Property6-Chloro Derivative6-Fluoro Derivative
LogP1.2 ± 0.10.9 ± 0.1
Metabolic Stability (t₁/₂)45 min (rat liver microsomes)68 min
Hydrogen Bond Acceptor StrengthModerate (Cl electronegativity)Stronger (F polarization)

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